

# Dual-Target Inhibition of USP2 and USP8 by LLK203: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	LLK203	
Cat. No.:	B12369726	Get Quote

## A Novel Strategy in Breast Cancer Therapy

The compound **LLK203** has emerged as a potent dual-target inhibitor of Ubiquitin-Specific Protease 2 (USP2) and Ubiquitin-Specific Protease 8 (USP8), demonstrating significant potential in the context of breast cancer treatment. Developed as a derivative of the initial dual-target inhibitor ML364, **LLK203** exhibits enhanced inhibitory activity, with a four-fold and nine-fold increase in potency against USP2 and USP8, respectively.[1] This heightened efficacy translates to pronounced anti-tumor effects, including the degradation of key oncoproteins, inhibition of cancer cell proliferation, and in vivo tumor growth reduction.[1]

This technical guide provides a comprehensive overview of the dual-target inhibition of USP2 and USP8 by **LLK203**, detailing its mechanism of action, summarizing key quantitative data, and outlining the experimental protocols used to characterize its activity. This document is intended for researchers, scientists, and drug development professionals in the field of oncology and medicinal chemistry.

## **Quantitative Data Summary**

The following tables summarize the key quantitative data regarding the inhibitory activity and cellular effects of **LLK203**.

Table 1: In Vitro Inhibitory Activity of LLK203



Target	LLK203 IC50 (μM)	ML364 IC50 (μM)	Fold Increase in Potency (LLK203 vs. ML364)
USP2	0.89	Not explicitly stated, but LLK203 is 4-fold more potent	4
USP8	0.52	Not explicitly stated, but LLK203 is 9-fold more potent	9

Table 2: Cellular Activity of LLK203 in Breast Cancer Cells

Cell Line	Assay	LLK203 Concentration (µM)	Incubation Time	Key Findings
MCF-7	Cytotoxicity	3.4 (IC50)	36 hours	High inhibitory activity
MCF-10A (non- tumorigenic)	Cytotoxicity	20.4 (IC50)	36 hours	Lower cytotoxicity towards normal cells
MCF-7	Protein Degradation	2, 5, 10, 30, 50	24 hours	Dose-dependent degradation of ERα and Her2
MCF-7	Apoptosis	10, 30, 50	24 hours	Increased ratio of apoptotic cells
MCF-7	Cell Cycle	10, 30, 50	24 hours	Arrested cells in the G1 phase
MCF-7	Colony Formation	10	7 days	Robust inhibition of clone formation



Table 3: In Vivo Efficacy of LLK203

Animal Model	Tumor Type	LLK203 Dosage and Administration	Treatment Duration	Outcome
BALB/c mice	4T1 homograft	20 mg/kg, intraperitoneal, daily	23 days	Significant reduction in tumor growth with low toxicity

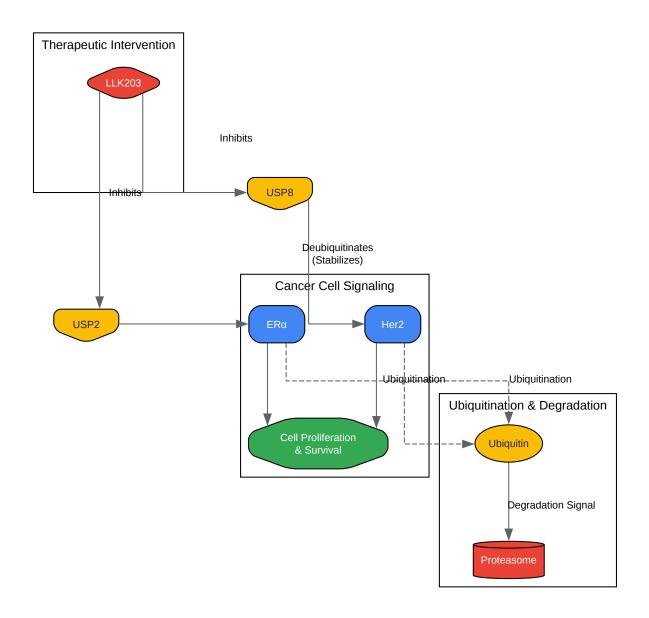
# **Signaling Pathways and Mechanism of Action**

The dual inhibition of USP2 and USP8 by **LLK203** disrupts key signaling pathways that are crucial for the survival and proliferation of breast cancer cells. USP2 and USP8 are deubiquitinating enzymes (DUBs) that remove ubiquitin tags from substrate proteins, thereby rescuing them from proteasomal degradation. By inhibiting these DUBs, **LLK203** promotes the degradation of their oncogenic substrates.

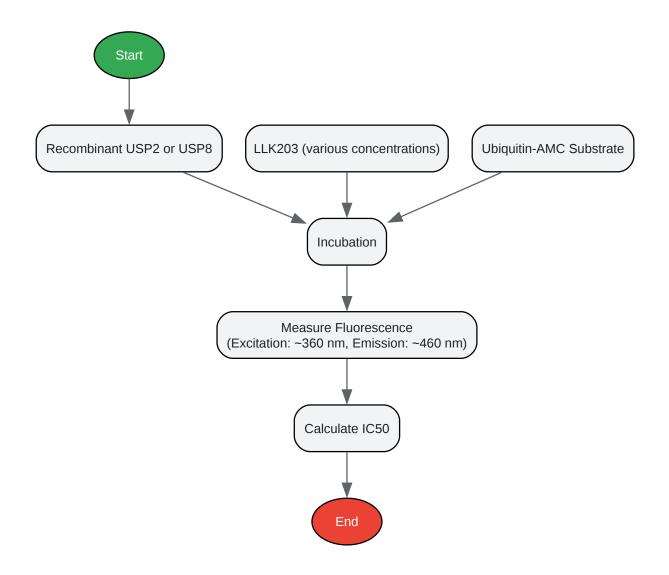
In the context of breast cancer, two critical substrates of USP2 and USP8 are the Estrogen Receptor Alpha (ER $\alpha$ ) and the Human Epidermal Growth Factor Receptor 2 (Her2).[1] The stability of these proteins is crucial for the growth of ER-positive and Her2-positive breast cancers, respectively.

The following diagram illustrates the proposed signaling pathway and the points of intervention by **LLK203**.

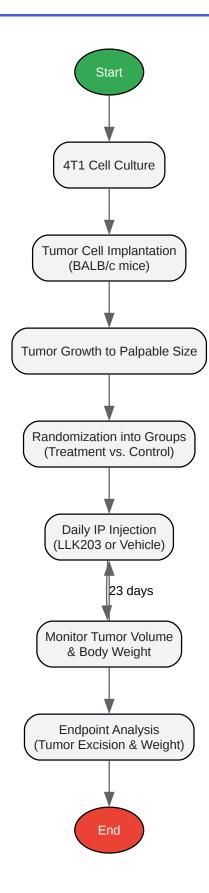












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### References

- 1. The discovery of potent USP2/USP8 dual-target inhibitors for the treatment of breast cancer via structure guided optimization of ML364 PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Dual-Target Inhibition of USP2 and USP8 by LLK203: A
  Technical Overview]. BenchChem, [2025]. [Online PDF]. Available at:
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